Nicoxamat
Description
Structure
3D Structure
Properties
IUPAC Name |
N-hydroxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(8-10)5-2-1-3-7-4-5/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCHDNQCHLMLJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205126 | |
| Record name | Nicoxamat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5657-61-4 | |
| Record name | Nicotinohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5657-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicoxamat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicoxamat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxypyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOXAMAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3H2D4MF7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of Nicoxamat
Strategies for De Novo Synthesis of Nicoxamat
De novo synthesis of this compound involves constructing the molecule from simpler precursors. While specific detailed synthetic routes for this compound itself are not extensively documented in the immediate search results, general approaches to synthesizing hydroxamic acids and pyridine (B92270) derivatives provide relevant context. The synthesis of nicotinic acid hydroxamate (this compound) can involve the reaction of a carboxylic acid or ester with an O/N-protected hydroxylamine (B1172632). researchgate.net Biocatalytic methods utilizing enzymes with acyltransferase activity have also been explored for the synthesis of nicotinic acid hydroxamate, aiming for high yields and reduced by-product formation. researchgate.net
Precursor Identification and Optimization in this compound Synthesis
The identification and optimization of precursors are critical steps in any de novo synthesis. For this compound, a pyridine-3-carboxylic acid derivative or a corresponding ester would serve as a likely precursor, reacting with a hydroxylamine equivalent. The optimization of such a synthesis would involve selecting suitable protecting groups for the hydroxylamine, appropriate coupling reagents if starting from the acid, and reaction conditions (solvent, temperature, catalysts) to maximize yield and purity. Research into biocatalytic synthesis highlights the importance of enzymes with high acyltransferase to amide hydrolase and acyltransferase to hydroxamic acid hydrolase activities to minimize undesirable nicotinic acid by-product. researchgate.net
Reaction Pathway Elucidation and Mechanistic Investigations
Understanding the reaction pathway and mechanism is crucial for controlling the synthesis and improving efficiency. For the formation of a hydroxamic acid from a carboxylic acid or ester and a hydroxylamine, the mechanism typically involves nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by elimination of the leaving group (e.g., alcohol from an ester or hydroxide (B78521) from the activated acid). In biocatalytic synthesis using amidase with acyltransferase activity, the mechanism involves the enzyme facilitating the transfer of the nicotinoyl group from nicotinamide (B372718) to hydroxylamine. researchgate.net
Stereochemical Control and Enantioselective Synthesis
This compound itself, in its basic form, does not possess a chiral center and therefore does not exhibit stereoisomerism. However, if synthetic strategies involved the introduction of chiral centers elsewhere in the molecule or the development of chiral analogs, stereochemical control and enantioselective synthesis would become relevant. Asymmetric synthesis aims to produce a specific stereoisomer in excess. iipseries.orgnih.govdicp.ac.cn This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis with stereoselective enzymes. iipseries.orgnih.govdicp.ac.cnresearchgate.net While not directly applicable to the synthesis of achiral this compound, these principles are fundamental in the synthesis of chiral drug molecules and potential chiral this compound derivatives.
Derivatization and Analog Development of this compound
Derivatization of this compound involves modifying its structure to create analogs with potentially improved or altered properties. This can be achieved through rational design or combinatorial chemistry approaches. This compound has functional groups suitable for derivatization, such as the hydroxyl group of the hydroxamic acid moiety and potential sites on the pyridine ring. google.comgoogle.com
Rational Design of this compound Analogs for Enhanced Bioactivity
Rational design involves using structural and mechanistic information to guide the synthesis of new compounds. For this compound analogs, this would entail understanding how modifications to the pyridine ring or the hydroxamic acid group might influence properties such as enzyme interaction (e.g., with HDACs or acetylcholinesterase), solubility, or metabolic stability. upm.edu.myunipi.it For instance, studies exploring this compound's interaction with enzymes like acetylcholinesterase and HDACs could inform the design of analogs aimed at modulating these interactions. upm.edu.myunipi.it Rational design often utilizes computational methods, such as molecular docking and quantitative structure-activity relationships (QSAR), to predict the potential activity of designed analogs before synthesis. upm.edu.mynih.govuclv.edu.curesearchgate.net
Combinatorial Chemistry Approaches for this compound Library Generation
Combinatorial chemistry is a technique used to synthesize large libraries of structurally diverse compounds rapidly. nih.govgoogle.compressbooks.pubfortunepublish.com This approach involves reacting a set of building blocks in various combinations to generate a library of related molecules. nih.govpressbooks.pubfortunepublish.com For this compound, a combinatorial library could be generated by taking the core this compound structure and introducing different substituents at various positions on the pyridine ring or modifying the hydroxamic acid moiety. pressbooks.pub This allows for the rapid exploration of a wide range of structural variations, which can then be screened for desired properties, such as enhanced bioactivity or altered pharmacokinetic profiles. nih.govfortunepublish.com
Synthetic Modification Strategies for Prodrug Development
The provided search results discuss prodrug development in general terms, particularly in the context of targeted delivery systems using microbubbles google.comgoogle.com. These discussions mention the possibility of incorporating a prodrug, a prodrug-activating enzyme, and a vector within the same system google.comgoogle.com. They also touch upon covalently linking therapeutics to encapsulating membranes using linking agents or incorporating drug-bonded derivatives into reporter materials google.com. However, specific synthetic modification strategies applied to this compound for prodrug development, including detailed research findings or data tables related to this compound prodrugs, were not present in the search snippets.
Pharmacological Mechanisms and Molecular Interactions of Nicoxamat
In Vitro Pharmacological Characterization of Niclosamide
Enzyme Modulation and Inhibition Kinetics
While detailed enzyme inhibition kinetic parameters for Niclosamide are not extensively detailed in the provided research, its mechanism of action is known to involve the modulation of enzymatic processes, primarily through its function as a mitochondrial uncoupler. This action disrupts the proton gradient across the inner mitochondrial membrane, which in turn inhibits ATP synthesis and affects the function of enzymes dependent on cellular energy balance. This interference with mitochondrial respiration has been identified as a key component of its anticancer effects mdpi.com. Further research is required to characterize the specific enzyme-inhibitor kinetics, such as IC50 or Ki values, related to Niclosamide's direct interactions with specific enzymes.
Receptor Binding and Ligand-Target Interactions
The available research does not provide specific details regarding the direct binding of Niclosamide to cellular receptors or characterize its ligand-target interactions in a classical receptor-agonist/antagonist model. The compound's pharmacological effects appear to be mediated more through the disruption of intracellular signaling pathways rather than binding to a specific cell-surface receptor.
Cellular Signaling Pathway Perturbations
Niclosamide is recognized as a multi-targeted agent that perturbs several critical cellular signaling pathways, contributing to its therapeutic potential in various diseases, particularly cancer. nih.gov Its mechanisms involve the inhibition of pathways that are often dysregulated in pathological conditions.
Key pathways affected by Niclosamide include:
STAT3 Signaling: Niclosamide effectively suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 (Y705). nih.govresearchgate.net This inactivation prevents its role in promoting cell survival and proliferation. Consequently, downstream anti-apoptotic proteins regulated by STAT3, such as Mcl-1 and survivin, are downregulated at both the mRNA and protein levels. nih.gov This mechanism has been observed in esophageal and hepatocellular carcinoma cells. nih.govresearchgate.net
Wnt/β-catenin Pathway: The compound is known to interfere with the Wnt/β-catenin signaling pathway. mdpi.comnih.govnih.gov In adrenocortical carcinoma (ACC) cells, treatment resulted in decreased expression of β-catenin nih.gov. Suppression of this pathway is a key mechanism in its anticancer activity.
mTOR Signaling: Niclosamide has been shown to inhibit the mTOR pathway, which is crucial for cell growth, proliferation, and survival. This inhibition is noted as one of its potential mechanisms in disrupting altered cellular processes in amyotrophic lateral sclerosis (ALS) models. nih.gov
NF-κB Pathway: Interference with the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling is another documented effect of Niclosamide. mdpi.comnih.gov This pathway is central to inflammatory responses and cell survival.
Other Pathways: In renal cell carcinoma, Niclosamide was found to inhibit the expression of C-MYC and E2F1 while inducing the expression of the tumor suppressor PTEN researchgate.net. It also demonstrated the ability to inhibit the FOXM1-mediated DNA damage response in prostate cancer cells. nih.gov
| Signaling Pathway | Key Effect | Associated Cancer/Disease Model |
| STAT3 | Suppression of STAT3 phosphorylation; downregulation of Mcl-1 and survivin | Esophageal Cancer, Hepatocellular Carcinoma nih.govresearchgate.net |
| Wnt/β-catenin | Decreased expression of β-catenin | Adrenocortical Carcinoma, Esophageal Cancer mdpi.comnih.gov |
| mTOR | Inhibition of pathway activity | Amyotrophic Lateral Sclerosis (ALS) nih.gov |
| NF-κB | Interference with pathway signaling | General Cancer Models mdpi.comnih.gov |
| C-MYC / E2F1 | Inhibition of expression | Renal Cell Carcinoma researchgate.net |
| PTEN | Induction of expression | Renal Cell Carcinoma researchgate.net |
| FOXM1 | Inhibition of DNA damage response | Prostate Cancer nih.gov |
Antioxidant Activity and Reactive Oxygen Species Scavenging
Contrary to possessing antioxidant activity, the anticancer effects of Niclosamide have been associated with its ability to function as a mitochondrial uncoupler, which leads to the formation of toxic reactive oxygen and nitrogen species (RONS) mdpi.com. This increase in oxidative stress within cancer cells can induce apoptosis and inhibit proliferation. Therefore, its mechanism in this context is pro-oxidative rather than involving the scavenging of reactive oxygen species.
Anti-inflammatory Cascade Modulation
Niclosamide exhibits significant anti-inflammatory properties. In preclinical models of amyotrophic lateral sclerosis (ALS), administration of Niclosamide resulted in a reduction of neuroinflammation, characterized by decreased gliosis in the spinal cord and muscle tissue nih.gov. This modulation of inflammatory pathways contributed to a slowdown in disease progression and an increase in survival rates in murine models nih.gov. The anti-inflammatory effects are linked to its ability to inhibit key signaling pathways, such as STAT3 and NF-κB, which are pivotal in mediating inflammatory responses. mdpi.comnih.govnih.gov
Anticancer Activity and Cell Proliferation Inhibition
Niclosamide has demonstrated potent anticancer activity across a wide range of human cancers through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. nih.govnih.govresearchgate.net
Inhibition of Proliferation: It effectively inhibits cell proliferation in a time- and dose-dependent manner in various cancer cell lines, including renal, adrenocortical, prostate, esophageal, and hepatocellular carcinomas. nih.govresearchgate.netnih.govresearchgate.net
Induction of Apoptosis: The compound induces caspase-dependent apoptosis in cancer cells. nih.govnih.gov For instance, in adrenocortical carcinoma, Niclosamide was shown to trigger this programmed cell death pathway nih.gov. In prostate cancer cells, it also reduced cell proliferation and induced apoptosis nih.gov.
Cell Cycle Arrest: Treatment with Niclosamide can lead to G1 cell cycle arrest, preventing cancer cells from proceeding through the cell division cycle nih.gov.
Inhibition of Migration: Niclosamide has been found to decrease cellular migration and reduce the levels of mediators involved in the epithelial-to-mesenchymal transition, such as N-cadherin and vimentin nih.gov.
Synergistic Effects: Niclosamide can synergize with existing chemotherapeutic agents. For example, it enhances the apoptosis-inducing effect of cisplatin in hepatocellular carcinoma cells and works synergistically with sorafenib to suppress the proliferation of renal cancer cells. nih.govresearchgate.net In esophageal cancer models, it sensitized cells to common anticancer drugs like cisplatin and paclitaxel mdpi.com.
| Cancer Type | Cell Line(s) | Key Findings |
| Renal Cell Carcinoma | A498, Caki-1 | Inhibits proliferation, migration, and cell cycle progression; induces apoptosis; synergizes with Sorafenib. researchgate.net |
| Adrenocortical Carcinoma | BD140A, SW-13, NCI-H295R | Inhibits proliferation; induces caspase-dependent apoptosis and G1 cell cycle arrest; decreases cell migration. nih.gov |
| Prostate Cancer | CRPC cells | Reduces cell proliferation; induces apoptosis; inhibits FOXM1-mediated DNA damage response. nih.gov |
| Esophageal Cancer | BE3, CE48T, CE81T | Suppresses STAT3 signaling; inhibits cell growth; enhances responsiveness to chemotherapeutic agents. mdpi.comresearchgate.net |
| Hepatocellular Carcinoma | HepG2, QGY-7703, SMMC-7721 | Suppresses cell viability; inhibits clone formation; induces apoptosis; synergizes with Cisplatin. nih.gov |
Metal Ion Chelation and Metalloprotein Inhibition
Recent research has indicated that beyond its well-established role as an uncoupler of oxidative phosphorylation, Niclosamide possesses capabilities related to metal ion chelation and the inhibition of metalloproteins. Scientific investigations have demonstrated the synthesis of Niclosamide metal complexes, suggesting its potential to bind with a variety of metal ions.
Studies have successfully synthesized and characterized complexes of Niclosamide with several divalent and trivalent metal ions, including Chromium (III), Manganese (II), Iron (III), Cobalt (II), Nickel (II), Copper (II), Zinc (II), Cadmium (II), and Mercury (II). researchgate.net The formation of these complexes, typically in a 1:1 metal-to-ligand stoichiometry, suggests that Niclosamide can act as a chelating agent. researchgate.net This interaction is significant as the regulation of metal ion homeostasis is crucial for numerous biological processes, and its dysregulation is implicated in various diseases. The ability of a compound to chelate metal ions can influence its therapeutic or toxicological profile by altering the metal's bioavailability, redox potential, and interaction with biological molecules. nih.govaamds.org
Furthermore, Niclosamide has been shown to interfere with pathways involving metalloproteins. For instance, in the context of breast cancer, the migration and invasion of cancer cells are critically dependent on the Src/FAK/MMP (Matrix Metalloproteinase) pathway. nih.gov Research has indicated that Niclosamide can inhibit the migration and invasion of breast cancer cells. nih.gov While the exact mechanism of MMP inhibition by Niclosamide is still under investigation, this finding suggests a potential role for Niclosamide in modulating the activity of these zinc-dependent endopeptidases, which are crucial in tissue remodeling and cancer progression. nih.govmdpi.com
The table below summarizes the metal ions that have been shown to form complexes with Niclosamide.
| Metal Ion | Valence State |
| Chromium | Cr(III) |
| Manganese | Mn(II) |
| Iron | Fe(III) |
| Cobalt | Co(II) |
| Nickel | Ni(II) |
| Copper | Cu(II) |
| Zinc | Zn(II) |
| Cadmium | Cd(II) |
| Mercury | Hg(II) |
In Vivo Pharmacodynamics and Pharmacokinetic Modeling
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The in vivo efficacy of Niclosamide is significantly influenced by its pharmacokinetic properties. As a Biopharmaceutical Classification System (BCS) class II drug, it is characterized by low aqueous solubility and high permeability. nih.gov This profile presents challenges for its systemic absorption when administered orally. nih.gov
Distribution: After intravenous administration in rats, Niclosamide has a volume of distribution at steady state (Vss) of approximately 0.9 L/kg. researchgate.net The drug exhibits very high plasma protein binding, exceeding 99.8%. plos.org This extensive binding can limit the amount of free drug available to exert its pharmacological effects.
Metabolism: Niclosamide undergoes metabolism in both the liver and the intestine. nih.gov The primary metabolic pathways include glucuronidation and hydroxylation mediated by UDP-glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) enzymes, respectively. nih.govresearchgate.net The intestine shows a significantly higher rate of Niclosamide-glucuronide formation compared to the liver. nih.gov
Excretion: Due to its poor absorption, the majority of an oral dose of Niclosamide is excreted in the feces. ucsf.edu The portion of the drug that is absorbed and metabolized is cleared from the body, with a reported half-life (t1/2) of approximately 6.7 hours in rats following intravenous administration. researchgate.net
The following table presents a summary of pharmacokinetic parameters of Niclosamide in rats from a selected study.
| Parameter | Intravenous (2 mg/kg) | Oral (5 mg/kg) |
| Cmax | - | 354 ± 152 ng/mL |
| Tmax | - | < 30 min |
| AUC | 1413 ± 118 ng/mLhr | 429 ± 100 ng/mLhr |
| t1/2 | 6.7 ± 2.0 hr | - |
| CL | 20.0 ± 2.9 mL/kg/min | - |
| Vss | 0.9 ± 0.4 L/kg | - |
| Oral Bioavailability (F) | - | 10% |
| (Data from Chang et al., 2006) researchgate.netnih.gov |
Target Engagement and Biomarker Identification
Niclosamide is recognized as a multifunctional drug that modulates several critical signaling pathways implicated in various diseases, including cancer and viral infections. nih.gov The engagement of these targets can be confirmed by monitoring specific biomarkers.
One of the most well-documented targets of Niclosamide is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. Niclosamide has been identified as a potent STAT3 inhibitor, suppressing its transcriptional activity. A key biomarker for STAT3 engagement is the phosphorylation status of STAT3 at tyrosine 705 (p-STAT3 Tyr705), which is essential for its activation and nuclear translocation. Studies have shown that Niclosamide treatment leads to a reduction in p-STAT3 Tyr705 levels, providing direct evidence of target engagement.
Other significant pathways inhibited by Niclosamide include:
Wnt/β-catenin pathway: Niclosamide can induce the degradation of β-catenin and other key components of this pathway.
mTORC1 signaling: It has been shown to inhibit mTORC1 signaling, which is a central regulator of cell growth and proliferation. nih.gov
NF-κB signaling: Niclosamide can suppress the activity of NF-κB, a key player in inflammatory responses.
Notch signaling: Inhibition of the Notch signaling pathway by Niclosamide has also been reported.
The modulation of these pathways leads to downstream effects that can serve as pharmacodynamic biomarkers. For example, in cancer models, a decrease in the expression of proliferation markers like Ki67 and an increase in apoptosis markers such as cleaved caspase-3 in tumor tissues following Niclosamide treatment confirm its biological activity in vivo.
Dose-Response Relationships and Efficacy Determination
The efficacy of Niclosamide is determined by establishing a clear dose-response relationship in preclinical models. This involves administering a range of doses and measuring the resulting biological effect.
For instance, in breast cancer models, Niclosamide has demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis. In vivo studies in mice with 4T1 breast cancer xenografts showed that intraperitoneal administration of Niclosamide at 20 mg/kg/day resulted in a significant suppression of tumor growth. This was accompanied by a reduction in lung metastases, indicating a dose-dependent anti-metastatic effect.
Pharmacokinetic modeling is also employed to establish the relationship between the administered dose and the resulting drug concentration in plasma and target tissues. In a study using a hamster model to evaluate Niclosamide as a potential antiviral agent, intramuscular doses ranging from 55 to 240 mg/kg were administered to characterize the drug concentrations in plasma and lungs. This information is crucial for dose optimization to achieve therapeutic concentrations at the site of action.
Immunomodulatory effects of Niclosamide have also been shown to be dose-dependent. In a study on Balb/c mice, Niclosamide at doses of 10, 20, and 40 mg/kg demonstrated a dose-dependent decrease in phagocytic activity and humoral immune response (log HA titer).
The table below provides examples of dose-dependent effects of Niclosamide from preclinical studies.
| Model System | Doses Administered | Observed Effect |
| 4T1 Breast Cancer Mouse Model | 10 mg/kg, 20 mg/kg (i.p.) | Dose-dependent inhibition of tumor growth and lung metastasis. |
| Balb/c Mice (Immunomodulation) | 10 mg/kg, 20 mg/kg, 40 mg/kg | Dose-dependent decrease in phagocytic index and log HA titer. |
| Hamster Model (Pharmacokinetics) | 55, 96, 128, 240 mg/kg (i.m.) | Characterization of dose-exposure relationship in plasma and lungs. |
Toxicological Assessment and Safety Profiling of Nicoxamat
In Vitro Cytotoxicity and Genotoxicity Studies
Information regarding the effects of Nicoxamat on cellular viability and genetic material is not available in the public domain. Standard in vitro cytotoxicity assays, which would typically evaluate the concentration-dependent toxicity of a compound in various cell lines (e.g., HepG2 for liver cells, A549 for lung cells), have not been reported for this compound. Similarly, there is no accessible data from genotoxicity studies, such as the Ames test for mutagenicity or the micronucleus assay for chromosomal damage, that would assess the potential of this compound to induce genetic mutations or damage.
Preclinical Toxicity Evaluations
Comprehensive preclinical toxicity evaluations in animal models are crucial for understanding the potential adverse effects of a chemical compound. However, specific studies on this compound are not documented in available resources.
Acute and Subchronic Toxicity Assessments
There are no published studies detailing the acute or subchronic toxicity of this compound. Acute toxicity studies would typically determine the effects of a single high dose of the substance, including the median lethal dose (LD50), while subchronic studies would evaluate the effects of repeated exposure over a longer period (e.g., 28 or 90 days) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some general hazard statements for this compound based on aggregated data. nih.gov These classifications suggest potential for skin irritation, serious eye irritation, and respiratory irritation. nih.gov However, the underlying experimental data for these classifications are not publicly detailed.
GHS Hazard Classifications for this compound
| Hazard Class | Hazard Statement |
|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Data sourced from PubChem nih.gov
Organ-Specific Toxicity and Histopathological Analysis
Without data from preclinical toxicity studies, it is not possible to identify any specific target organs for this compound-induced toxicity. Histopathological analysis of tissues from animal studies would be necessary to observe any cellular or structural changes in organs following exposure to this compound, but such reports are not available.
Immunotoxicity and Hypersensitivity Reactions
There is no information available from studies designed to assess the potential of this compound to adversely affect the immune system (immunotoxicity) or to cause allergic or hypersensitivity reactions.
Mechanisms of this compound-Induced Toxicity
The cellular and molecular mechanisms by which a compound exerts toxic effects are fundamental to understanding its risk profile.
Cellular and Molecular Pathways of Adverse Effects
Due to the lack of toxicological research on this compound, the cellular and molecular pathways that might be involved in any potential adverse effects have not been elucidated. Mechanistic studies would be required to investigate interactions with specific cellular targets, effects on signaling pathways, induction of oxidative stress, or other molecular initiating events.
Identification of Toxic Metabolites
The comprehensive toxicological profile of this compound is not extensively detailed in publicly available literature. However, insights into its potential toxic metabolites can be inferred from the metabolic pathways of structurally related compounds, namely nicotinamide (B372718) and other hydroxamic acids. This compound, or nicotinohydroxamic acid, is functionally related to nicotinamide nih.gov.
The metabolism of nicotinamide primarily yields N-methylated derivatives, such as N-methylniacinamide epa.gov. At high doses, nicotinamide and its metabolites have been associated with hepatic toxicity oup.comresearchgate.net. While the specific metabolite responsible for hepatotoxicity is not definitively identified, it is a possibility that high concentrations of these metabolites could contribute to liver injury oup.com. Some nicotinamide derivatives are also considered uremic toxins, which can lead to increased oxidative stress nih.gov. One of the further metabolized products of nicotinamide, N-methyl-2-pyridone-5-carboxamide (2-PY), has been found to be toxic to patients with chronic renal issues at elevated blood levels nih.gov.
Furthermore, the hydroxamic acid moiety in this compound is a structural feature that warrants toxicological consideration. A widely accepted hypothesis for the mutagenicity of some hydroxamic acids involves their transformation into the corresponding isocyanate via the Lossen rearrangement researchgate.net. This rearrangement can be facilitated by the in vivo formation of O-acetyl derivatives, which then, through a series of steps, can form a reactive nitrene intermediate that rearranges to an isocyanate researchgate.net. Isocyanates are known to be reactive electrophiles that can interact with biological macromolecules, including DNA, potentially leading to mutagenic events.
Therefore, the potential toxic metabolites of this compound could theoretically include both metabolites arising from the nicotinamide portion of the molecule and reactive intermediates derived from the hydroxamic acid group.
Table 1: Potential Toxic Metabolites of this compound and Their Precursors
| Precursor Moiety | Potential Metabolic Pathway | Potential Toxic Metabolite/Intermediate | Associated Toxicity |
| Nicotinamide | N-methylation | N-methylated derivatives (e.g., N-methylniacinamide) | Hepatotoxicity at high doses oup.comresearchgate.net |
| Nicotinamide | Further metabolism | N-methyl-2-pyridone-5-carboxamide (2-PY) | Toxicity in chronic renal disease nih.gov |
| Hydroxamic Acid | Lossen Rearrangement | Isocyanate | Mutagenicity researchgate.net |
Risk Assessment and Safety Margins
For nicotinamide, repeated dose oral toxicity testing in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 215 mg/kg bw/day, based on minor effects on the liver and spleen in females epa.gov. Nicotinamide is generally considered to have very low acute toxicity in mammals epa.gov.
The primary safety concern for the hydroxamic acid class of compounds is their potential for mutagenicity, as discussed in the previous section researchgate.net. The development of hydroxamic acid derivatives as therapeutic agents often involves careful structural modifications to mitigate this risk and improve their safety profiles scienceopen.comnih.gov. The stability of the hydroxamic acid moiety in plasma is also a critical factor, as high clearance can affect in vivo activity nih.gov.
Given the lack of specific data for this compound, a definitive safety margin cannot be calculated. A precautionary approach would necessitate dedicated studies on the metabolism and long-term toxicity of this compound to identify its unique metabolic profile and assess the potential for the formation of toxic metabolites. The establishment of a safety margin would require, at a minimum, the determination of a NOAEL from comprehensive animal studies and an understanding of its dose-response relationship for any observed toxicities.
Table 2: Summary of Toxicological Data for Related Compounds
| Compound/Class | Type of Toxicity | Key Findings |
| Nicotinamide | Acute Oral Toxicity | LD50: 3-7 g/kg bw in rodents epa.gov |
| Nicotinamide | Repeated Dose Oral Toxicity | NOAEL: 215 mg/kg bw/day in rats epa.gov |
| Nicotinamide Metabolites | Organ-Specific Toxicity | Hepatotoxicity at high doses oup.comresearchgate.net; renal toxicity of some metabolites nih.gov |
| Hydroxamic Acids | Genotoxicity | Potential for mutagenicity via isocyanate formation researchgate.net |
Advanced Analytical Methodologies for Nicoxamat Quantification and Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental for isolating Nicoxamat from complex mixtures and evaluating its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed methods.
HPLC is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds like this compound. The development of an effective HPLC method involves selecting appropriate stationary and mobile phases, optimizing flow rate, temperature, and detection wavelength to achieve adequate resolution, sensitivity, and reproducibility. While specific detailed HPLC method development protocols solely for this compound were not extensively detailed in the search results, HPLC is a standard technique mentioned in the analysis of related compounds and in studies where this compound was potentially present researchgate.netmedcraveonline.comgoogle.com. For compounds structurally similar to this compound, such as nicotinic acid and nicotinamide (B372718), reversed-phase HPLC methods are commonly employed, often utilizing C18 columns and mobile phases consisting of aqueous buffers and organic solvents like methanol (B129727) or acetonitrile. medcraveonline.comsielc.comzodiaclifesciences.com UV detection is typically used, with wavelengths often chosen based on the compound's UV absorption characteristics. medcraveonline.comzodiaclifesciences.com Method validation, including assessment of parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), is crucial for ensuring the reliability of the developed HPLC method for this compound. medcraveonline.com
Spectroscopic Approaches for Structural Elucidation and Quantification
Spectroscopic methods provide vital information about the molecular structure and concentration of this compound.
NMR spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of organic compounds like this compound. By analyzing the interaction of atomic nuclei (commonly ¹H and ¹³C) with a strong magnetic field, NMR provides detailed information about the number and types of atoms in a molecule and their connectivity. A predicted ¹H NMR spectrum for this compound is available, indicating the expected signals based on its structure. hmdb.ca Although detailed experimental NMR spectral data for this compound were not extensively provided in the search results, NMR is routinely used in the characterization of related pyridine (B92270) derivatives and in patent literature involving this compound or similar compounds. google.comresearchgate.netgoogleapis.comresearchgate.net Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H and ¹³C NMR spectra allows for the confirmation of the this compound structure and the identification of any structural isomers or impurities.
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This fragmentation pattern is unique to each molecule and serves as a fingerprint for identification. PubChem lists mass spectrometry data for this compound, indicating a top peak at m/z 106. nih.gov This information is crucial for confirming the molecular weight of this compound and can be used in conjunction with chromatographic techniques (e.g., GC-MS or LC-MS) for unambiguous identification. nih.govresearchgate.netambeed.com Different ionization techniques (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)) can be used depending on the nature of the compound and the matrix. The fragmentation pattern observed in MS can also provide structural information by revealing the presence of specific functional groups or substructures.
IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at characteristic frequencies, producing a unique IR spectrum. While specific IR spectral data for this compound were not detailed in the search results, IR spectroscopy is a standard technique for characterizing organic compounds and is mentioned in patent literature related to this compound. google.com The IR spectrum of this compound would show characteristic absorption bands corresponding to the stretching and bending vibrations of bonds within the pyridine ring, the carbonyl group (C=O), the N-H bond, and the O-H bond of the hydroxamic acid moiety.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. This technique is particularly useful for quantifying compounds that have chromophores, such as aromatic rings, which absorb UV-Vis light. This compound, with its pyridine ring, is expected to exhibit UV-Vis absorption. UV-Vis spectroscopy can be used for the quantitative determination of this compound concentration by measuring the absorbance at a specific wavelength (λmax) and using the Beer-Lambert Law. molaid.comcpachem.comstarnacells.comstarna.com While specific UV-Vis absorption maxima for this compound were not explicitly found, studies on related compounds like nicotinic acid show absorption maxima in the UV region (e.g., around 210 nm and 260 nm), which can be used for their quantification. cpachem.comstarnacells.comstarna.comsielc.com The UV-Vis spectrum can also provide information about the purity of the sample if impurities with significant absorbance at the chosen wavelength are present.
Electrochemical Methods for this compound Detection
Information specifically detailing the application of electrochemical methods solely for the detection or quantification of this compound is limited within the readily available search results. While electrochemical measuring instruments are recognized analytical tools tampa-xway.comccplatform.netfldfs.comnih.gov, specific studies or established methodologies focused exclusively on the electrochemical behavior or detection of this compound were not prominently found. Research on electrochemical sensors often targets other compounds nih.gov, indicating that dedicated electrochemical methods for this compound may not be widely reported in the provided sources.
Application in Biological Matrices and Environmental Samples
The analysis of this compound in complex matrices, such as biological samples or environmental specimens, requires sensitive and specific analytical techniques. One instance of this compound detection in a complex matrix is its identification during a gas chromatography-mass spectrometry (GC-MS) analysis of an Ayurvedic medicine researchgate.net.
In a study investigating the components of the Ayurvedic medicine, Madhukasavam, this compound (C₆H₆N₂O₂) was identified using GC-MS researchgate.net. The analysis involved standard GC-MS procedures with a detector temperature of 280°C and a mass range of 45 to 450 Da researchgate.net. The total GC running time was 32.02 minutes researchgate.net. This finding demonstrates the potential for analytical techniques like GC-MS to detect this compound within complex organic mixtures, which can include components derived from biological sources.
Preclinical Research and Therapeutic Potential of Nicoxamat
Disease Models and Experimental Paradigms for Nicoxamat Investigation
Research into this compound and related compounds involves various preclinical disease models. These models are designed to mimic aspects of human diseases such as inflammation, cancer, neurological disorders, cardiovascular conditions, and diabetic complications. ambeed.com Experimental paradigms often include in vitro studies using cell lines relevant to the disease of interest and in vivo studies utilizing animal models. nih.govnih.gov For instance, inflammation research may employ in vitro models stimulated with pro-inflammatory agents like interleukin-1β (IL-1β) and lipopolysaccharide (LPS) or animal models of inflammatory conditions. nih.govmdpi.com Oncology studies might involve testing compounds in various tumor models, including those for breast, colon, esophageal, kidney, liver, lung, and skin cancers. ambeed.com Neurological disease models often utilize animal models like rats and mice to assess neuroprotective potential and may involve studying neuroinflammation. nih.gov Cardiovascular research can involve models relevant to conditions like abdominal aortic aneurysms. ebi.ac.ukebi.ac.uk Studies on diabetic complications, such as diabetic retinopathy, may employ rodent models of diabetes. mdpi.comdiabetes.org.uk
Efficacy Studies in Relevant Preclinical Models
Preclinical studies investigate the efficacy of this compound in modulating disease processes within these experimental models.
Inflammation Models and Disease Progression Modulation
This compound has been explored for its potential anti-inflammatory activities. ontosight.ai Studies on related compounds, such as nicotinic acid, have demonstrated anti-inflammatory effects in in vitro models of intestinal inflammation. For example, in Caco-2 cells stimulated with IL-1β and LPS, nicotinic acid significantly reduced the production of interleukin 8 (IL-8), a key pro-inflammatory cytokine. mdpi.com This suggests a potential for compounds in this class, including this compound, to modulate inflammatory responses.
Oncology Models and Tumor Growth Inhibition
The potential anticancer activities of this compound and related compounds have been investigated. ontosight.ai Research on sulfur-containing analogs of nicotinamide (B372718) has shown effects on tumor growth and metastasis in preclinical models. In C57BL/6 mice implanted with Lewis lung carcinoma, these analogs were observed to decrease the number of pulmonary metastases by more than 5-fold and inhibit the growth rate of the primary tumor by approximately 50%. nih.gov While this study focused on analogs, it highlights the interest in nicotinamide-related structures for oncology applications. Additionally, Nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism, is overexpressed in various tumor types and correlates with tumor development and progression, suggesting that targeting this pathway could be a therapeutic approach. nih.gov In silico studies have also explored nitrofuran derivatives, some structurally related to this compound, as potential inhibitors of histone deacetylases (HDACs), enzymes implicated in cancer. unipi.it These studies have shown some of these derivatives exhibiting antiproliferative activity against cancer cell lines overexpressing HDAC6. unipi.it
Neuroprotective Effects and Neurological Disease Models
This compound's potential neuroprotective effects have been a subject of interest. ontosight.ai Nicotinamide, a functional parent of this compound, has been investigated for its neuroprotective properties in models of neurodegenerative diseases. ebi.ac.ukebi.ac.uk Studies using rat-cultured primary neurons have provided evidence for nicotinic acetylcholine (B1216132) receptor (nAChR)-mediated protection against neuronal death induced by substances like beta-amyloid, glutamate, and rotenone. nih.gov This protection was linked to the activation of the alpha7 nAChR and downstream signaling pathways involving PI3K and Akt, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-x. nih.gov Such findings suggest that stimulating nAChRs could potentially delay the progression of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov
Cardiovascular Disease Models
Research has explored the effects of this compound and related compounds in cardiovascular disease models. ambeed.com Nicotinamide has been investigated for its role in conditions like abdominal aortic aneurysms (AAAs). Studies in mice have shown that nicotinamide can inhibit AAA formation, similar to the effects of nicotinic acid, suggesting mechanisms independent of the GPR109A receptor. ebi.ac.ukebi.ac.uk These effects included diminishing adventitial immune cell infiltration, inflammatory responses, and matrix degradation. ebi.ac.ukebi.ac.uk
Diabetic Complication Models, e.g., Diabetic Retinopathy
The potential of this compound in models of diabetic complications, particularly diabetic retinopathy, has been explored. nih.govmdpi.com Diabetic retinopathy is a microvascular complication of diabetes that can lead to blindness. nih.gov Research on related compounds like nicotinamide and nicotinamide mononucleotide (NMN), a metabolite of nicotinamide, has shown promise in preclinical models of diabetic eye diseases. nih.gov NMN has been reported to improve retinal function in models of retinal ischemia-reperfusion injury and unilateral common carotid artery occlusion-induced retinopathy. nih.gov Studies have also indicated that nicotinamide treatment can attenuate retinal ischemic damage and light-induced damage to neurons. nih.gov Furthermore, research in mice with diabetes has shown that a medicine called Kinetin Riboside (KR) can improve eyesight by potentially helping cells repair damaged mitochondria in the retina, a process implicated in the progression of retinopathy. diabetes.org.uk While this compound's direct effects on diabetic retinopathy models are not extensively detailed in the provided results, the research on related nicotinamide metabolites highlights a relevant area of investigation for this compound class.
Translational Research Considerations
Translational research considerations for this compound, based on the provided information, appear to be in early stages and are primarily inferred from its identification in preclinical screenings and its known biological activities.
The identification of this compound as a potential therapeutic agent targeting HDAC6 in a bioinformatics analysis related to diabetic retinopathy suggests a potential avenue for translational research in this field nih.gov. Further research would be required to translate this in silico finding into in vitro and in vivo studies to validate its efficacy and explore its potential therapeutic application in diabetic retinopathy.
Similarly, its appearance in drug repurposing studies as a potential HDAC inhibitor points towards translational research possibilities in oncology, particularly in the context of ovarian cancer and other conditions where HDAC inhibition is a therapeutic strategy unipi.it. The reported activity/inactivity in a Western blot analysis mentioned in one source, although without specific details, indicates that some initial experimental validation may have been attempted unipi.it. Translating these findings would involve comprehensive in vitro and in vivo studies to assess its anticancer activity, specificity, and potential mechanisms of action compared to existing HDAC inhibitors.
The known uricosuric activity of this compound and its effect on urease activity, leading to improved blood ammonia (B1221849) levels in patients with chronic liver disease, suggests a completed or ongoing translational path in this area ncats.ioncats.io. While the search results mention a clinical trial, detailed translational research steps from preclinical findings to this trial are not explicitly described.
Drug Discovery and Development Aspects of Nicoxamat
Lead Optimization Strategies for Nicoxamat Scaffolds
Lead optimization is a critical phase in drug discovery where a promising lead compound, such as a this compound scaffold, is chemically modified to improve its therapeutic properties. This iterative process involves synthesizing and testing analogs to enhance potency, selectivity, and pharmacokinetic parameters while minimizing toxicity. Strategies often include structure-activity relationship (SAR) analysis, where the relationship between the chemical structure and biological activity is meticulously studied. Techniques like bioisosteric replacement, where functional groups are swapped with others of similar physicochemical properties, and scaffold hopping, which involves altering the core structure while maintaining key functionalities, are common. For a this compound scaffold, this would involve modifications to the pyridine (B92270) ring or the hydroxamic acid moiety to improve target engagement and drug-like properties. However, specific studies detailing such optimization strategies for this compound were not identified.
Computational Approaches in this compound Drug Design
Computational methods are integral to modern drug design, accelerating the identification and refinement of drug candidates. These in silico techniques allow researchers to predict how a molecule like this compound might interact with its biological target, thereby guiding chemical synthesis and reducing the need for extensive experimental testing.
Structure-Based Drug Design and Molecular Docking
Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target. Molecular docking, a key SBDD technique, predicts the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve docking the molecule into the active site of its putative target to understand binding modes and energies. This information would guide the design of derivatives with improved affinity and selectivity. While molecular docking studies have been performed on related compounds like nicotinamide (B372718) and niclosamide analogs to predict their interactions with various targets, no specific molecular docking studies for this compound were found in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. 3D-QSAR models, for instance, can provide insights into the steric and electrostatic field requirements for optimal activity. For a series of this compound analogs, a QSAR model could predict the activity of newly designed compounds, thereby prioritizing synthesis efforts. While QSAR studies are prevalent in the development of various therapeutic agents, including analogs of nicotinamide, specific QSAR models developed for this compound derivatives are not described in the available literature.
Formulation Development Considerations for Optimal Delivery
Formulation development aims to create a stable and effective drug product with optimal delivery characteristics. This involves selecting appropriate excipients and a suitable dosage form to ensure the drug reaches its target site in the body at the desired concentration and for the required duration. Key considerations include the drug's solubility, permeability, and stability. For a compound like this compound, formulation strategies could involve enhancing solubility through techniques such as creating amorphous solid dispersions or nanoformulations. However, specific studies on the formulation development of this compound are not available.
Regulatory Science and Intellectual Property Landscape
The regulatory and intellectual property landscape for a drug candidate is a critical component of its development and commercialization. This includes obtaining patents to protect the novel chemical entity, its synthesis, and its uses, as well as navigating the regulatory approval process with agencies like the FDA. While patents exist for related compounds such as nicotinic acid and nicotinamide, a clear and extensive patent portfolio specifically covering this compound and its therapeutic applications was not identified in the conducted searches. The PubChem database entry for this compound alludes to patent information, but detailed records of a comprehensive intellectual property strategy were not readily accessible.
Q & A
How to formulate a PICOT-based research question to evaluate Nicoxamat’s antiviral efficacy?
Answer:
- Population (P): Define the biological system (e.g., specific cell lines, animal models, or patient cohorts). Example: "In human bronchial epithelial cells infected with Respiratory Syncytial Virus (RSV)..."
- Intervention (I): Specify this compound’s dosage, administration route, and treatment duration. Example: "10 μM this compound administered at 24-hour post-infection..."
- Comparison (C): Include controls (e.g., placebo, standard antivirals like Ribavirin).
- Outcome (O): Quantify endpoints (e.g., viral load reduction via RT-qPCR, cytopathic effect inhibition).
- Time (T): Define the observation period (e.g., 72 hours post-treatment).
Example: "In RSV-infected human bronchial cells (P), does 10 μM this compound (I) compared to Ribavirin (C) reduce viral RNA copies (O) over 72 hours (T)?" .
Q. What experimental parameters are critical for in vitro studies of this compound’s cytotoxicity and efficacy?
Answer:
- Cell Line Selection: Primary vs. immortalized cells (e.g., HEK-293 vs. patient-derived organoids).
- Concentration Range: Based on solubility (use DMSO controls) and prior toxicity screens (e.g., IC₅₀ from MTT assays).
- Controls: Include vehicle (solvent-only) and positive controls (e.g., known antivirals).
- Replication: Minimum triplicate experiments with statistical power analysis (α=0.05, β=0.2) to avoid Type I/II errors.
- Data Reporting: Tabulate results (e.g., Table 1: Mean viral load ± SD across concentrations) .
Q. How to validate this compound’s chemical stability and purity in experimental setups?
Answer:
- Analytical Methods: HPLC (≥95% purity threshold), mass spectrometry (confirm molecular weight), and NMR (structural integrity).
- Storage Conditions: Test degradation under -80°C vs. room temperature; monitor via stability-indicating assays.
- Batch Documentation: Record synthesis protocols, solvent residues, and lot numbers for reproducibility .
Advanced Research Questions
Q. How to resolve contradictions between in vivo and in vitro efficacy data for this compound?
Answer:
- Bioavailability Factors: Assess plasma protein binding, metabolic conversion (e.g., liver microsome assays), and tissue penetration.
- Experimental Design: Compare 2D cell monolayers vs. 3D organoid models for physiological relevance.
- Data Normalization: Use PK/PD modeling to align in vitro IC₅₀ with in vivo plasma concentrations.
Example Table:
| Parameter | In Vitro (HEK-293) | In Vivo (Mouse Model) |
|---|---|---|
| Effective IC₅₀ | 5 μM | 20 mg/kg/day |
| Half-life (t₁/₂) | N/A | 3.2 hours |
Q. How to optimize combinatorial therapy protocols involving this compound and existing antivirals?
Answer:
- Synergy Screening: Use Chou-Talalay method to calculate combination indices (CI <1 = synergy).
- Dose Matrix: Test this compound with antivirals at fixed-ratio concentrations (e.g., 4x4 matrix).
- Mechanistic Alignment: Pair this compound (viral polymerase inhibitor) with entry inhibitors (e.g., monoclonal antibodies) for multi-target suppression .
Q. What methodologies enable integration of multi-omics data to study this compound’s host-pathogen interactions?
Answer:
- Transcriptomics: RNA-seq to identify differentially expressed genes (e.g., IFN pathways).
- Proteomics: LC-MS/MS to quantify viral protein suppression (e.g., RSV nucleoprotein).
- Bioinformatics Tools: Use IPA (Ingenuity Pathway Analysis) or GSEA (Gene Set Enrichment) for pathway mapping.
Note: Align omics datasets temporally (e.g., 24h, 48h, 72h post-treatment) .
Q. How to address reproducibility challenges in cross-laboratory this compound studies?
Answer:
- Protocol Standardization: Adopt BRIDGE criteria (Biological Reproducibility in Drug Discovery Guidelines).
- Material Characterization: Share NMR spectra, elemental analysis, and HPLC chromatograms via public repositories (e.g., Zenodo).
- Inter-Lab Validation: Conduct round-robin trials with blinded samples to assess variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
